
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, also known as DPP, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent inhibitor of phosphodiesterase (PDE) and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione exerts its pharmacological effects by inhibiting PDE, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-platelet effects, and anti-tumor effects. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the scientific research of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione, including the development of more potent and selective PDE inhibitors, the investigation of the potential therapeutic applications of this compound in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the development of novel drug delivery systems for this compound may also be an interesting avenue for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PDE, leading to an increase in intracellular levels of cAMP and cGMP. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Future research on this compound should focus on the development of more potent and selective PDE inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action.
合成方法
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione can be synthesized by several methods, including the reaction of 3-methylxanthine with ethyl acetoacetate and propyl bromide in the presence of sodium ethoxide, or by the reaction of 3-methylxanthine with ethyl acetoacetate and propylamine in the presence of sodium ethoxide. The synthesis method of this compound is important to ensure the purity and potency of the compound for scientific research purposes.
科学研究应用
8-(3,5-Diethylpyrazolyl)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, this compound has been shown to improve endothelial function, reduce inflammation, and prevent thrombosis. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h9H,5-8H2,1-4H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDCQEMWVFLPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)
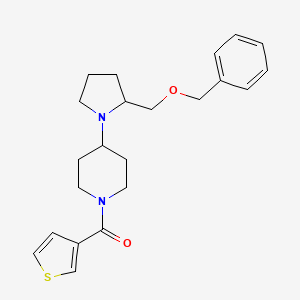
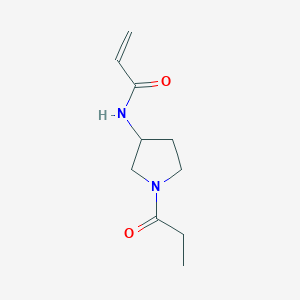


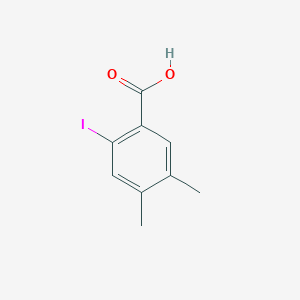

![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)
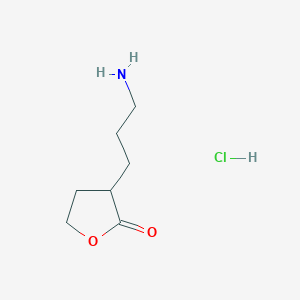
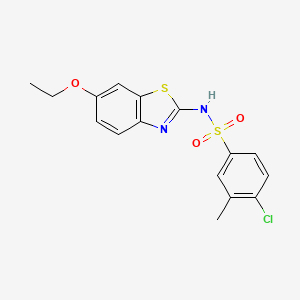
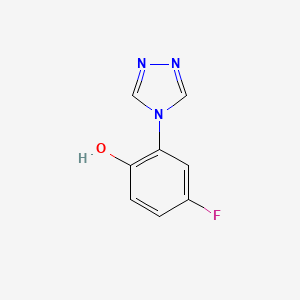
![1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2961551.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2961552.png)
![(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B2961553.png)